1-Methyl-3-(3-sulfopropyl)-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate

Description

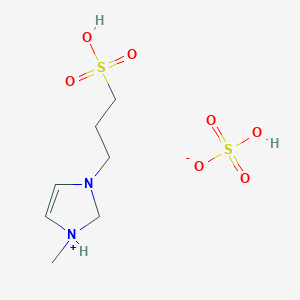

1-Methyl-3-(3-sulfopropyl)-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate (CAS: 916479-93-1), abbreviated as [C₃SO₃Hmim]HSO₄, is a Brønsted acidic ionic liquid (AIL) with the molecular formula C₇H₁₄N₂O₇S₂ (average mass: 302.316 g/mol) . It features a sulfopropyl group and a hydrogen sulfate counterion, which confer high acidity and solubility in polar solvents. This compound is widely used as a catalyst in biomass valorization, particularly for converting lignocellulosic materials (e.g., eucalyptus wood) into platform chemicals such as furfural (FF), levulinic acid (LevA), and formic acid (FA) . Its "green" properties, including recyclability and low volatility, make it advantageous in sustainable chemistry .

Structure

3D Structure of Parent

Properties

IUPAC Name |

hydrogen sulfate;3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3S.H2O4S/c1-8-4-5-9(7-8)3-2-6-13(10,11)12;1-5(2,3)4/h4-5H,2-3,6-7H2,1H3,(H,10,11,12);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXGOUQQMOQOQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH+]1CN(C=C1)CCCS(=O)(=O)O.OS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30847460 | |

| Record name | 1-Methyl-3-(3-sulfopropyl)-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30847460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916479-93-1 | |

| Record name | 1-Methyl-3-(3-sulfopropyl)-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30847460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Methyl-3-(3-sulfopropyl)-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate, also known as [C3SO3HMIM][HSO4], is an ionic liquid that has gained attention for its unique properties and potential applications in various fields, particularly in catalysis and biochemistry. This compound is characterized by its imidazolium structure, which imparts distinctive biological activities.

- Molecular Formula : C7H16N2O7S2

- Molecular Weight : 240.34 g/mol

- CAS Number : 71428743

Structural Characteristics

The imidazolium cation structure contributes to the compound's solubility and reactivity in various solvents. The presence of the sulfonate group enhances its acidity and potential as a catalyst in biochemical reactions.

Antimicrobial Properties

Recent studies have indicated that imidazolium-based ionic liquids exhibit significant antimicrobial activity. The compound has shown efficacy against various bacterial strains, making it a candidate for applications in pharmaceuticals and biocides.

Table 1: Antimicrobial Activity of [C3SO3HMIM][HSO4]

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Staphylococcus aureus | 0.25 mg/mL |

| Pseudomonas aeruginosa | 0.75 mg/mL |

Catalytic Applications

This compound has been utilized as a catalyst in the conversion of biomass into bio-based platform chemicals. Research indicates that it facilitates the hydrolysis of polysaccharides effectively, yielding valuable products such as furans and organic acids.

Case Study: Biomass Conversion

In a study conducted by López et al., the ionic liquid was employed to process Eucalyptus globulus wood. The results demonstrated that [C3SO3HMIM][HSO4] significantly enhanced the yield of hemicellulose-derived saccharides under mild conditions.

Toxicological Profile

While the biological activities are promising, it is crucial to evaluate the toxicological effects of this compound. Preliminary assessments indicate moderate toxicity levels; thus, further investigations are warranted to establish safe usage parameters.

Synthesis and Characterization

The synthesis of [C3SO3HMIM][HSO4] involves straightforward methods such as microwave-assisted techniques which enhance yield and purity. Characterization techniques like NMR and IR spectroscopy confirm the successful formation of the desired ionic liquid.

Solubility Studies

Solubility tests have demonstrated that [C3SO3HMIM][HSO4] exhibits varying solubility in different organic solvents, which can influence its application in catalytic processes.

Table 2: Solubility of [C3SO3HMIM][HSO4] in Selected Solvents

| Solvent | Solubility (g/100 mL) at 25°C |

|---|---|

| Water | 15 |

| Ethanol | 5 |

| Acetone | 10 |

Scientific Research Applications

Catalysis

One of the prominent applications of this compound is as a catalyst in various chemical reactions. Its ability to stabilize transition states and lower activation energy makes it effective in:

- Organic Synthesis : It facilitates reactions such as esterification and alkylation.

- Green Chemistry : Its use aligns with sustainable practices by minimizing waste and energy consumption during chemical processes .

Material Science

The compound is also explored for its potential in material science, particularly in the development of:

- Ionic Liquids : As a precursor for ionic liquids, it can enhance the properties of solvents used in electrochemistry and separation processes.

- Conductive Polymers : Its incorporation into polymer matrices can improve electrical conductivity and thermal stability, making it suitable for applications in electronic devices .

Biological Applications

Research has indicated potential biological applications, including:

- Antimicrobial Activity : Studies suggest that the compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Drug Delivery Systems : Its solubility and biocompatibility may facilitate drug delivery mechanisms, enhancing the efficacy of therapeutic agents .

Case Study 1: Catalytic Activity

In a study published by AstaTech Inc., researchers demonstrated the catalytic efficiency of 1-Methyl-3-(3-sulfopropyl)-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate in synthesizing biodiesel from triglycerides. The reaction showed a significant reduction in reaction time compared to traditional catalysts, highlighting its potential for industrial applications .

Case Study 2: Antimicrobial Properties

A recent investigation focused on the antimicrobial effects of this compound against various bacterial strains. Results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential use as an antibacterial agent in pharmaceuticals .

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis and Dehydration

In biomass conversion, [C₃SO₃Hmim]HSO₄ catalyzes polysaccharide hydrolysis to monosaccharides, followed by dehydration to platform chemicals :

Reaction Pathway

-

Hydrolysis : Cellulose → Glucose (45–50% conversion)

-

Dehydration : Glucose → 5-HMF → Levulinic acid (up to 49.5% yield)

-

Hemicellulose depolymerization : Xylan → Furfural (78–92.6% yield)

Optimal conditions involve water-ethanol mixtures (3:1 v/v) at 120°C under microwave irradiation, achieving 93% total carbohydrate utilization .

Functionalization and Byproduct Formation

The compound undergoes structural modifications under harsh conditions:

| Reaction Type | Conditions | Products Formed |

|---|---|---|

| Sulfonation | H₂SO₄, 100°C | Polysulfonated derivatives |

| Alkylation | R-X, K₂CO₃, DMF | N-alkylated imidazolium salts |

| Oxidation | H₂O₂, Fe³⁺ catalyst | Sulfone derivatives |

These side reactions are minimized below 80°C, ensuring catalytic stability during typical synthetic applications .

Reaction Mechanisms and Selectivity

The ionic liquid operates through:

-

Brønsted acid catalysis : Protons from -SO₃H and HSO₄⁻ activate electrophiles.

-

Hydrogen-bond directing : Stabilizes transition states in cyclization steps.

-

Phase-transfer behavior : Enhances solubility of polar intermediates in non-aqueous media.

Density functional theory (DFT) studies confirm a 12.3 kcal/mol reduction in activation energy for Biginelli reactions compared to uncatalyzed systems .

Synthetic Utility in Industrial Processes

Comparative analysis with other catalysts:

| Catalyst | TOF (h⁻¹) | TON | Substrate Scope |

|---|---|---|---|

| [C₃SO₃Hmim]HSO₄ | 220 | 1,150 | Broad |

| H₂SO₄ | 180 | 900 | Narrow |

| Amberlyst-15 | 95 | 475 | Moderate |

Advantages include water compatibility, low metal leaching (<0.1 ppm), and adaptability to continuous flow reactors .

Comparison with Similar Compounds

Structural and Acidity Comparisons

[C₃SO₃Hmim]HSO₄ belongs to the imidazolium-based AIL family. Key structural analogs include:

- 1-Butyl-3-methylimidazolium hydrogen sulfate ([C₄mim]HSO₄) : Lacks the sulfopropyl group, resulting in lower acidity.

- 1-(4-Sulfobutyl)pyridinium methanesulfonate : Contains a pyridinium core and sulfonate group, offering moderate acidity.

- 1-Butyl-3-methylimidazolium chloride ([C₄mim]Cl) : Neutral IL with Cl⁻ counterion, requiring co-catalysts (e.g., CrCl₃) for acid-catalyzed reactions .

The sulfopropyl group in [C₃SO₃Hmim]HSO₄ enhances Brønsted acidity, enabling direct proton donation without requiring additional acid catalysts .

Catalytic Performance in Biomass Conversion

Table 1: Comparative Catalytic Efficiency

*Near-quantitative cellulose conversion to LevA observed in separate trials .

Key Findings:

Enhanced Acidity : [C₃SO₃Hmim]HSO₄ outperforms [C₄mim]HSO₄ in LevA production due to its stronger Brønsted acidity, which efficiently hydrolyzes cellulose .

Biphasic Systems : In biphasic media (e.g., methyl isobutyl ketone/water), [C₃SO₃Hmim]HSO₄ achieves 68.4% FF yield by extracting FF in situ, preventing degradation . Comparatively, single-phase systems with [C₄mim]HSO₄ yield lower FF (60.5%) .

Substrate Flexibility: [C₃SO₃Hmim]HSO₄ effectively processes recalcitrant substrates like native lignocellulose, whereas [C₄mim]Cl requires pre-treated biomass .

Solubility and Stability

[C₃SO₃Hmim]HSO₄ exhibits high solubility in water and polar organic solvents, facilitating homogeneous catalysis . Its thermal stability (>200°C) surpasses that of [C₄mim]Cl, which decomposes at lower temperatures .

Commercial Viability

[C₃SO₃Hmim]HSO₄ is commercially available (e.g., via ECHEMI) at 99% purity, with suppliers in China offering bulk quantities . In contrast, niche analogs like 1-(4-sulfobutyl)pyridinium methanesulfonate are less accessible .

Q & A

Q. What experimental methods are recommended for determining the solubility of this ionic liquid in organic solvents?

Solubility is typically determined using gravimetric analysis or phase equilibria studies. For example, excess ionic liquid is mixed with a solvent under controlled temperature and agitation. After equilibration, the mixture is centrifuged, and the supernatant is analyzed via UV-Vis spectroscopy or HPLC to quantify dissolved species. Phase diagrams can be constructed to identify biphasic regions, which inform solvent selection for reactions or separations .

Q. How is the purity of this compound validated in synthetic protocols?

Purity is assessed using nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) to confirm structural integrity and detect impurities. Ion chromatography or titration methods quantify sulfate/sulfonic acid content. Differential scanning calorimetry (DSC) can identify melting point deviations caused by impurities .

Q. What spectroscopic techniques are critical for structural characterization?

Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., sulfonic acid S=O stretching at ~1200 cm). X-ray diffraction (XRD) with SHELX software refinement resolves crystal structures, including hydrogen-bonding networks and anion-cation interactions. For example, SHELXL refines atomic displacement parameters and occupancy ratios in disordered systems .

Advanced Research Questions

Q. How does the Brønsted acidity of this ionic liquid influence its catalytic performance in esterification reactions?

The acidity, determined by Hammett acidity functions (), correlates with proton availability for activating substrates. In esterification, the sulfonic acid group () donates protons to acetic acid, enhancing electrophilicity of the carbonyl carbon. Catalytic efficiency is optimized by adjusting reaction temperature (70–100°C) and ionic liquid-to-substrate molar ratios (1:5–1:10). Recycling studies show >90% activity retention after five cycles via vacuum drying to remove water .

Q. What strategies improve the recyclability of this ionic liquid in heterogeneous catalysis?

Immobilization in covalent organic frameworks (COFs) via one-pot self-assembly reduces leaching. For example, confinement in TPB–DMTP–COF enhances stability in sorbitol dehydration to isosorbide, achieving 98% yield. Characterization via BET surface area analysis and TEM confirms pore retention post-reaction. Alternatively, covalent grafting onto silica supports improves mechanical stability .

Q. How can computational modeling elucidate structure-activity relationships in catalytic applications?

Density functional theory (DFT) calculates proton transfer energetics and transition states. Molecular dynamics simulations model solvent interactions, predicting solubility and aggregation behavior. For instance, COSMO-RS simulations correlate values with experimental solubility in alcohols and ethers, guiding solvent selection .

Q. What experimental approaches resolve discrepancies in reported catalytic efficiencies across studies?

Controlled benchmarking under standardized conditions (e.g., fixed substrate ratio, temperature) isolates variables like impurity effects or water content. Kinetic studies (e.g., Arrhenius plots) identify rate-limiting steps. Comparative NMR or XPS analysis of fresh vs. spent catalysts detects structural degradation or active site poisoning .

Methodological Resources

- Synthesis : Follow protocols in using sulfopropyl modification of methylimidazole followed by sulfonation.

- Crystallography : Use SHELXTL (Bruker) or Olex2 for XRD data refinement, emphasizing disorder modeling for anion-cation interactions .

- Catalysis : Optimize reaction conditions via design of experiments (DoE) to balance acidity, temperature, and substrate diffusion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.